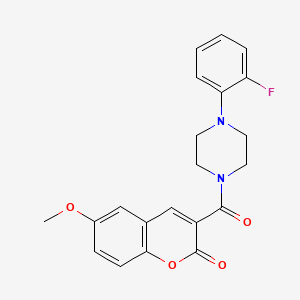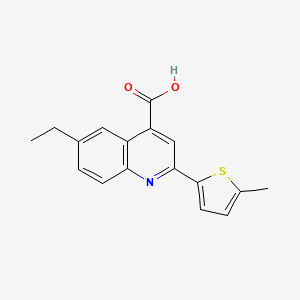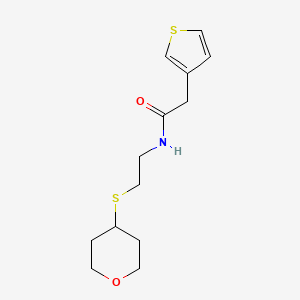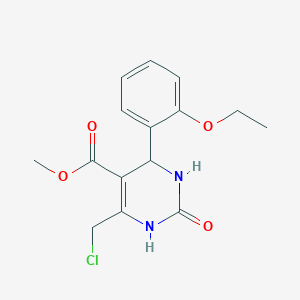
1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as MP-10, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. This compound has been found to have a wide range of applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In diabetes, 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea activates the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose uptake and energy metabolism. In neurological disorders, 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea activates the antioxidant response pathway, which helps to protect neurons from oxidative stress.
Biochemical and Physiological Effects
1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been found to have a wide range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea induces apoptosis and cell cycle arrest, which leads to the inhibition of tumor growth and proliferation. In diabetes, 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea improves insulin sensitivity and glucose uptake, which helps to regulate blood sugar levels. In neurological disorders, 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has neuroprotective effects and improves cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea in lab experiments is its wide range of applications in various fields of research. 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been found to have potential therapeutic effects in cancer, diabetes, and neurological disorders, which makes it a valuable tool for studying these diseases. However, one of the limitations of using 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for research on 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea. One area of research is the development of more potent and selective analogs of 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, which may have improved therapeutic effects and fewer side effects. Another area of research is the identification of specific molecular targets of 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, which may help to better understand its mechanism of action and potential therapeutic applications. Finally, future research may focus on the development of novel drug delivery systems for 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, which may improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea involves the reaction of 3-methoxybenzylamine with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by the addition of isocyanate. This results in the formation of 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, which is then purified through a series of chromatographic techniques.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been found to improve insulin sensitivity and glucose uptake in cells. In neurological research, 1-(3-Methoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been found to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-5-6-15(11-17)21-19(24)20-12-14-10-18(23)22(13-14)16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGAIWSBVYXYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B2577129.png)
![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2577131.png)
![2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2577133.png)
![(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2577134.png)
![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2577137.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2577138.png)

![7-(3-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577144.png)

![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)

![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)